molecular formula C5H9BrCl2N4 B13591420 1-(azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride CAS No. 2792186-16-2

1-(azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride

Cat. No.: B13591420
CAS No.: 2792186-16-2
M. Wt: 275.96 g/mol
InChI Key: OUMBYNWIMFUGLI-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride is a heterocyclic compound that contains both azetidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions, including UV light irradiation.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the aza-Michael addition, which is a versatile method for constructing C–N bonds . This method allows for the preparation of various highly functional organic compounds, including azetidine derivatives.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidine derivatives, while oxidation and reduction reactions can produce different triazole derivatives.

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride is unique due to the presence of both azetidine and triazole rings, which confer distinct chemical and biological properties

Properties

CAS No.

2792186-16-2

Molecular Formula

C5H9BrCl2N4

Molecular Weight

275.96 g/mol

IUPAC Name

1-(azetidin-3-yl)-3-bromo-1,2,4-triazole;dihydrochloride

InChI

InChI=1S/C5H7BrN4.2ClH/c6-5-8-3-10(9-5)4-1-7-2-4;;/h3-4,7H,1-2H2;2*1H

InChI Key

OUMBYNWIMFUGLI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2C=NC(=N2)Br.Cl.Cl

Origin of Product

United States

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